N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorobenzenesulfonyl)guanidine
Description
Properties
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)sulfonylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O4S/c1-24-15-8-3-12(11-16(15)25-2)9-10-20-17(19)21-26(22,23)14-6-4-13(18)5-7-14/h3-8,11H,9-10H2,1-2H3,(H3,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIZMCDTAXWHGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN=C(N)NS(=O)(=O)C2=CC=C(C=C2)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1: Sequential Guanidinylation-Sulfonylation
Reaction Scheme:
- Guanidinylation of 2-(3,4-Dimethoxyphenyl)ethylamine
- Sulfonylation with 4-Fluorobenzenesulfonyl Chloride
Key Considerations:
- The guanidine intermediate’s nucleophilicity dictates sulfonylation efficiency. Steric hindrance from the 3,4-dimethoxyphenyl group may necessitate excess sulfonyl chloride (1.5–2.0 equiv).
- Chromatographic purification (silica gel, ethyl acetate/hexane gradient) typically yields the product in 45–60% overall yield.
Method 2: Metal-Free Carbodiimide-Mediated Synthesis
Reaction Scheme:
- Generation of N,N-Dibromo-4-fluorobenzenesulfonamide
Carbodiimide Formation
Guanidine Assembly
Mechanistic Insights:
Method 3: Thiourea Desulfurization Approach
Reaction Scheme:
- Thiourea Formation
Desulfurization to Carbodiimide
Amine Coupling
Challenges:
- Mercury-based desulfurization poses environmental and safety concerns, limiting industrial applicability.
- Moderate yields (40–50%) due to competing side reactions during carbodiimide formation.
Comparative Analysis of Synthetic Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Overall Yield | 45–60% | 55–70% | 40–50% |
| Reaction Time | 14–20 hours | 5–7 hours | 15–18 hours |
| Metal Catalyst | None | None | HgCl₂ (Step 2) |
| Purification Complexity | Moderate | Low | High |
| Scalability | Pilot-scale feasible | Industrial-friendly | Limited by Hg use |
Optimization Opportunities:
Chemical Reactions Analysis
Types of Reactions
N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorobenzenesulfonyl)guanidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorobenzenesulfonyl)guanidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorobenzenesulfonyl)guanidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-chlorophenyl)sulfonylguanidine
- 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-bromophenyl)sulfonylguanidine
- 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-iodophenyl)sulfonylguanidine
Uniqueness
The presence of the fluorophenyl group in N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorobenzenesulfonyl)guanidine distinguishes it from its analogs with different halogen substitutions. This fluorine atom can significantly influence the compound’s reactivity, biological activity, and overall properties, making it unique among similar compounds.
Biological Activity
N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorobenzenesulfonyl)guanidine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article synthesizes various research findings on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C18H22FNO4S
- Molecular Weight : 367.44 g/mol
- InChIKey : OARRAAUBLYNTTL-UHFFFAOYSA-N
| Property | Value |
|---|---|
| Molecular Formula | C18H22FNO4S |
| Molecular Weight | 367.44 g/mol |
| InChI | InChI=1S/C18H22FNO4S/c1-... |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that the compound may exhibit:
- Antioxidant Activity : It has been noted for its ability to scavenge free radicals, which can protect cells from oxidative stress.
- Cytoprotective Effects : Studies demonstrate that it can protect cellular DNA and mitochondria from damage induced by carcinogens, such as 4-nitroquinoline 1-oxide (4NQO) .
1. Anticancer Potential
One significant area of research focuses on the anticancer properties of this compound. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
2. Cytotoxicity Assays
In a study assessing cytotoxic effects against human colon fibroblast cells (CCD-18Co), pretreatment with the compound significantly reduced DNA strand breaks and mitochondrial membrane potential loss caused by exposure to 4NQO .
3. Structure-Activity Relationship (SAR)
The modification of substituents on the guanidine structure has been explored to enhance biological activity. For instance:
- The presence of methoxy groups at specific positions on the phenyl ring contributes to increased lipophilicity and improved interaction with cellular targets.
- Fluorine substitution enhances the compound's binding affinity to certain receptors.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
-
Study on Antioxidant Activity :
- Objective : To assess the antioxidant capacity in a cellular model.
- Findings : The compound demonstrated significant free radical scavenging activity, correlating with reduced levels of oxidative stress markers.
-
Cancer Cell Line Testing :
- Objective : Evaluation against various cancer cell lines.
- Results : Notable inhibition of proliferation in breast and colon cancer cell lines was observed, with IC50 values indicating potent activity.
Q & A
Synthesis & Optimization
Basic: What are the standard synthetic routes for this guanidine derivative? The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting a substituted ethylamine precursor (e.g., 2-(3,4-dimethoxyphenyl)ethylamine) with 4-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine. This method mirrors protocols for structurally analogous guanidines, where the sulfonyl chloride reacts with the amine to form the sulfonamide linkage .
Advanced: How can reaction conditions be optimized to improve yield and purity? Optimization may involve:
- Catalyst selection : Using DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation.
- Solvent control : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature gradients : Stepwise heating (e.g., 0°C → room temperature) minimizes side reactions.
- Purification : Column chromatography with gradients of ethyl acetate/hexane resolves sulfonamide byproducts .
Structural Characterization
Basic: Which analytical techniques confirm the compound’s structure?
- NMR : ¹H/¹³C NMR identifies substituents (e.g., methoxy protons at δ ~3.8 ppm, fluorophenyl signals at δ ~7.5 ppm).
- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]+ at m/z 451.15) .
Advanced: How is X-ray crystallography applied to resolve structural ambiguities? Single-crystal X-ray diffraction (SCXRD) determines bond lengths and angles, critical for confirming the guanidine core’s planarity and sulfonyl group geometry. For example, C–N bond lengths (~1.35–1.40 Å) validate resonance stabilization .
Biological Activity Profiling
Basic: What in vitro assays assess its biological potential?
- Enzyme inhibition : Fluorometric assays (e.g., kinase or protease inhibition) using ATP/NADH-coupled systems.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
Advanced: How are in vivo models designed to evaluate pharmacokinetics?
- ADME studies : Radiolabeled compound administration in rodents, followed by LC-MS/MS analysis of plasma/tissue samples.
- Dose-response : Subcutaneous injection (1–10 mg/kg) to assess bioavailability and metabolite profiling .
Analytical Challenges
Advanced: How are impurities detected and quantified during synthesis?
- HPLC-DAD : Reverse-phase C18 columns (5 µm, 250 mm) with UV detection at 254 nm resolve sulfonic acid byproducts.
- LC-HRMS : Identifies trace impurities (e.g., de-fluorinated analogs) via exact mass matching .
Data Contradictions
Advanced: How to reconcile conflicting reports on bioactivity?
- Meta-analysis : Compare IC₅₀ values across studies, normalizing for assay conditions (e.g., pH, serum concentration).
- Structural validation : Confirm batch purity via ¹H NMR to rule out degradation products influencing activity .
Physicochemical Properties
Basic: How do substituents influence solubility and logP? The 3,4-dimethoxyphenyl group increases hydrophobicity (logP ~2.8), while the sulfonyl group enhances aqueous solubility (~0.5 mg/mL in PBS). Computational tools (e.g., SwissADME) predict permeability and P-gp substrate potential .
Mechanistic Studies
Advanced: What techniques elucidate its interaction with enzymes?
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) to immobilized targets.
- Molecular docking : AutoDock Vina models hydrogen bonding between the guanidine core and catalytic residues (e.g., Asp189 in trypsin-like proteases) .
Safety & Handling
Basic: What safety protocols are recommended?
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) .
Cross-Disciplinary Applications
Advanced: Can this compound be used in material science? Its sulfonyl-guanidine motif may stabilize metal-organic frameworks (MOFs). Thermogravimetric analysis (TGA) assesses thermal stability (>200°C) for potential use in catalytic scaffolds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
